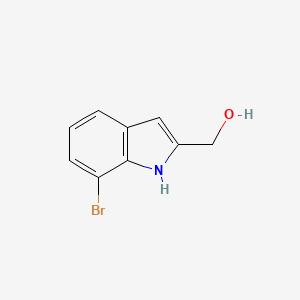

(7-Bromo-1H-indol-2-yl)methanol

描述

属性

IUPAC Name |

(7-bromo-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRESNFOVIGJKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660417 | |

| Record name | (7-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-63-9 | |

| Record name | (7-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It is known that indole derivatives, which include (7-bromo-1h-indol-2-yl)methanol, have a broad spectrum of biological activities. They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives.

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses.

Biochemical Pathways

This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that this compound could potentially influence a wide range of biochemical pathways and their downstream effects.

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects.

生化分析

Biochemical Properties

(7-Bromo-1H-indol-2-yl)methanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been found to inhibit cholinesterase activity. This interaction is significant as cholinesterase enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, this compound can potentially modulate neurotransmission and affect various physiological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. Indole derivatives, including this compound, have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can bind to multiple receptors with high affinity, influencing cell function and potentially leading to therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been found to inhibit cholinesterase activity, which can affect neurotransmission and other physiological processes. Additionally, this compound may interact with other biomolecules, leading to various biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions. This degradation can affect the compound’s activity and its impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antiviral, anti-inflammatory, and anticancer activities. At higher doses, this compound may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives, including this compound, can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, indole derivatives can be transported across cell membranes by specific transporters, influencing their distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they exert their biological effects. The subcellular localization of this compound can influence its interaction with biomolecules and its impact on cellular processes.

生物活性

(7-Bromo-1H-indol-2-yl)methanol is an indole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C9H8BrN

- Molecular Weight : 212.07 g/mol

- CAS Number : 53590-63-9

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against M. tuberculosis |

|---|---|---|

| This compound | TBD | TBD |

| 2-(5-Iodo-1H-indol-3-yl)quinazolinone | 0.98 | TBD |

Anticancer Activity

Indole derivatives have also been studied for their anticancer potential. In vitro studies suggest that this compound may inhibit cancer cell proliferation, particularly in rapidly dividing cell lines such as A549 lung cancer cells . The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

- Biofilm Disruption : Similar compounds have been shown to disrupt biofilm formation in bacteria, enhancing their susceptibility to antibiotics .

- DNA Interaction : Indole derivatives often interact with DNA, potentially leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis of various indole derivatives and their evaluation against resistant strains of bacteria such as MRSA. The findings indicated that certain modifications on the indole structure significantly enhanced antimicrobial efficacy .

相似化合物的比较

Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Br (C7), -CH2OH (C2) | C9H8BrNO | 242.07 | Bromine at C7; hydroxymethyl at C2. No additional halogens or substituents. |

| (7-Bromo-5-fluoro-1H-indol-2-yl)methanol | Br (C7), F (C5), -CH2OH (C2) | C9H7BrFNO | 244.06 | Dual halogenation (Br, F) enhances electronic effects and steric hindrance. |

| (6-Bromo-1H-indol-2-yl)methanol | Br (C6), -CH2OH (C2) | C9H8BrNO | 242.07 | Bromine at C6 alters reactivity compared to C7 substitution. |

| (4-Bromo-7-fluoro-1H-indol-3-yl)methanol | Br (C4), F (C7), -CH2OH (C3) | C9H7BrFNO | 244.06 | Bromine and fluorine at opposing positions; hydroxymethyl at C3. |

| (7-Chloro-3-methyl-1H-indol-2-yl)methanol | Cl (C7), -CH3 (C3), -CH2OH (C2) | C10H10ClNO | 195.65 | Chlorine (weaker leaving group) and methyl substituent increase lipophilicity. |

Key Observations :

- Halogen Position : Bromine at C7 (target compound) vs. C6 () influences regioselectivity in reactions. For example, C7 bromine may favor electrophilic substitution at C3 or C5 due to steric and electronic effects .

- Hydroxymethyl Position : Moving the hydroxymethyl group from C2 (target) to C3 () alters hydrogen-bonding capacity and steric accessibility for further derivatization .

Key Observations :

- Reduction Strategies : LiAlH4 is preferred for carboxylic acid reduction (), while NaBH4 is effective for aldehyde reductions ().

- Halogen Introduction : Bromine is typically introduced via electrophilic bromination (e.g., NBS), while fluorine requires directed ortho-metalation or Balz-Schiemann reactions .

准备方法

Reduction of 2-Formyl or 2-Carboxylate Indole Derivatives

One well-established method involves the reduction of 2-formyl or 2-carboxylate derivatives of 7-bromoindole to the corresponding 2-hydroxymethyl compound.

A general procedure for synthesizing (1H-indol-2-yl)methanol compounds involves reducing the corresponding 2-carboxylate indole intermediates with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The reaction is carried out at 0 °C to room temperature over approximately 2 hours, followed by quenching with aqueous potassium hydroxide and purification by flash chromatography to afford the indol-2-yl methanol products as solids.

This method is applicable to various substituted indoles, including those bearing halogen substituents such as bromine at the 7-position, without affecting the bromine substituent.

Directed Lithiation and Subsequent Functionalization

Another approach involves directed lithiation of aryl bromides followed by reaction with suitable electrophiles to introduce the hydroxymethyl group at the 2-position.

In a reported procedure (General Procedure A), aryl hydrazines are reacted with ethyl 2-oxobutanoate in the presence of p-toluenesulfonic acid (TsOH) in ethanol under reflux to form hydrazone intermediates. These intermediates are then subjected to lithiation with n-butyllithium (n-BuLi) at –78 °C in THF under nitrogen atmosphere. The lithiated species is reacted with the intermediate hydrazone to yield the indol-2-yl methanol derivatives after workup and chromatographic purification.

This method allows for the preparation of various substituted indol-2-yl methanols, including 7-bromo derivatives, by starting from the corresponding 7-bromoaryl hydrazines.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and outcomes from literature procedures for the preparation of this compound and related compounds:

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Directed lithiation & addition | n-BuLi, aryl hydrazine, ethyl 2-oxobutanoate, TsOH, THF, EtOH | –78 °C lithiation, reflux hydrazone formation | Versatile, allows substitution pattern control | Requires low temperature, inert atmosphere |

| LiAlH4 Reduction | LiAlH4, THF, aqueous KOH | 0 °C to RT, 2 h | High yield, straightforward | Sensitive to moisture, requires careful quenching |

常见问题

Q. Basic Synthesis Protocol :

- Key Steps :

- Indole Core Functionalization : Start with 7-bromo-1H-indole. Use NaH in anhydrous DMSO to deprotonate the indole nitrogen, followed by alkylation or benzylation with appropriate reagents (e.g., bromides) .

- Methanol Group Introduction : Reduce the corresponding aldehyde (e.g., 7-bromo-1H-indole-2-carbaldehyde) using NaBH₄ in methanol or ethanol, as demonstrated for analogous indole derivatives .

- Yield Optimization :

How can structural confirmation of this compound be achieved using spectroscopic methods?

Q. Basic Characterization :

- ¹H/¹³C-NMR :

- HR-ESI-MS :

- Calculate exact mass for C₉H₈BrNO: [M+H]⁺ = 242.9732. Deviation >5 ppm suggests impurities or incorrect assignment .

Q. Advanced Techniques :

- X-ray Crystallography :

What strategies are effective for resolving contradictory spectral data during characterization?

Q. Advanced Analysis :

- Scenario : Discrepancy between observed and theoretical NMR/MS data.

- Approach :

- Isotopic Pattern Verification : Confirm bromine’s isotopic signature in MS (1:1 ratio for [M]⁺ and [M+2]⁺) .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .

- Independent Synthesis : Reproduce the compound via an alternative route (e.g., starting from 7-bromoindole-2-carboxylic acid derivatives) to validate structure .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Mechanistic Insight :

- Suzuki-Miyaura Applications :

- The C7-bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids.

- Challenges : Steric hindrance from the C2-methanol group may reduce coupling efficiency. Optimize using Buchwald-Hartwig conditions (e.g., XPhos ligand, elevated temperatures) .

What crystallization conditions are recommended for X-ray analysis of this compound?

Q. Methodological Guidance :

- Solvent Selection : Use methanol or ethanol for slow evaporation, yielding block-shaped crystals .

- Data Collection :

How can researchers assess the compound’s stability under varying storage conditions?

Q. Basic Stability Protocol :

- Accelerated Degradation Studies :

- Store samples in DMSO-d₆ at 25°C, 40°C, and -20°C. Monitor via ¹H-NMR for decomposition (e.g., loss of methanol proton signal) over 1–4 weeks .

- Key Finding : Brominated indoles are generally stable at -20°C but may degrade in DMSO at >40°C .

What computational methods support electronic structure analysis of this compound?

Q. Advanced Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。